N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c19-18(20,21)15-12-16(24-13-23-15)25-8-10-26(11-9-25)17(27)22-7-6-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOPGDBWFFPHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Optimization
Reactions performed in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) at 80–100°C for 12–24 hours achieve yields of 70–85%. Lower temperatures (<60°C) result in incomplete substitution, while prolonged heating (>24 hours) promotes decomposition.
Table 1: Reaction Conditions for NAS
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Dimethylformamide | 80 | 12 | 82 |
| Acetonitrile | 100 | 8 | 78 |
| Ethanol | Reflux | 24 | 65 |
Catalytic Enhancements
The addition of potassium iodide (10 mol%) as a catalyst accelerates the reaction by facilitating halide displacement, reducing reaction time to 6 hours with comparable yields.
Carboxamide Formation via Isocyanate Coupling
The second critical step involves reacting 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine with 2-phenylethyl isocyanate to form the target carboxamide. This method, adapted from benzhydrylpiperazine derivatives, proceeds via a nucleophilic addition-elimination mechanism.
Standard Protocol
- Reagents : 2-Phenylethyl isocyanate (1.1 equiv), triethylamine (3 equiv)
- Solvent : Dichloromethane (0.5 M)
- Conditions : 0°C → room temperature, 12 hours
- Workup : Aqueous extraction, drying (Na2SO4), solvent evaporation
- Yield : 68–75%
Table 2: Carboxamide Synthesis Variations
| Isocyanate Equivalent | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1.1 | Dichloromethane | Triethylamine | 75 |
| 1.5 | Tetrahydrofuran | Diisopropylethylamine | 72 |
| 1.0 | Ethyl acetate | None | 60 |
Alternative Methods
- Thiocarbamide Pathway : Substituting isocyanate with isothiocyanate yields the corresponding thiocarbamide, but this route is less efficient (45–50% yield).
- Direct Aminolysis : Activated esters (e.g., pentafluorophenyl) of piperazine-1-carboxylic acid react with 2-phenylethylamine, though yields are moderate (55–60%).
One-Pot Sequential Synthesis
Recent advances enable a tandem NAS-carboxamide formation process, reducing purification steps:
- Step 1 : NAS of 4-chloro-6-(trifluoromethyl)pyrimidine with piperazine in dimethylformamide at 80°C for 8 hours.
- Step 2 : In-situ addition of 2-phenylethyl isocyanate and triethylamine at 0°C, followed by stirring for 12 hours.
Overall Yield : 65–70%.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Optimization
Recrystallization from ethanol/water (3:1) improves purity to >98% (HPLC), with a melting point of 178–180°C.
Challenges and Mitigation Strategies
- Regioselectivity : Competing substitution at the pyrimidine 2-position is minimized using excess piperazine (2.5 equiv).
- Isocyanate Stability : Moisture-free conditions are critical; molecular sieves (4Å) reduce hydrolysis.
- Scale-Up Limitations : Column chromatography is replaced with trituration in hexane/ethyl acetate for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Pharmacology: Research focuses on its interactions with biological targets, pharmacokinetics, and pharmacodynamics.
Biology: The compound is used in studies related to cellular signaling pathways, enzyme inhibition, and receptor binding.
Industry: It finds applications in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-phenethyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbothioamide
- N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide
- Triazole-pyrimidine hybrids
Uniqueness
N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various scientific applications.
Biological Activity
N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide, identified by its CAS number 2034441-04-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C18H20F3N5O. It features a piperazine core substituted with a trifluoromethyl-pyrimidine moiety and a phenylethyl group, which contributes to its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20F3N5O |
| Molecular Weight | 373.38 g/mol |
| CAS Number | 2034441-04-6 |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the piperazine ring followed by the introduction of the pyrimidine and phenylethyl substituents. The precise synthetic pathway can vary, but it often utilizes methodologies such as nucleophilic substitutions and coupling reactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In particular, it has shown promising results against Mycobacterium tuberculosis (Mtb) and other mycobacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound exhibited an MIC value of less than 3.80 µM against Mtb H37Ra, indicating significant antibacterial activity.
- Inhibition Rates: Compounds with similar structures demonstrated inhibition rates of 91% to 98% against Mtb, suggesting that modifications in lipophilicity enhance antimicrobial efficacy.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its antiproliferative effects on cancer cell lines.
Case Study:
A study involving various derivatives of piperazine showed that certain compounds could inhibit the growth of hepatocellular carcinoma (HepG2) cells effectively while sparing non-tumorigenic cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
- Lipophilicity: Increased lipophilicity has been correlated with enhanced anti-tuberculosis activity.
- Substituent Effects: The presence of trifluoromethyl groups has been associated with increased potency against specific pathogens, highlighting the importance of substituent positioning on the piperazine ring.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution and coupling reactions. For example, trifluoromethylpyrimidine intermediates can react with piperazine derivatives in the presence of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane or acetonitrile . Optimization includes controlling temperature (e.g., 0°C to room temperature), stoichiometric ratios of reagents, and purification via column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) .
Q. How can the structural integrity and purity of this compound be validated after synthesis?
- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (e.g., δ 8.82 ppm for pyrimidine protons, δ 3.96 ppm for piperazine protons), ESI-MS (e.g., [M+H]+ calculated vs. observed), and HPLC (≥98% purity) are critical . IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1622 cm⁻¹ for carboxamide) . Thermal gravimetric analysis (TGA) assesses stability under heating conditions .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screens include:
- Receptor binding assays (e.g., dopamine D3 or serotonin receptors due to structural similarity to piperazine-based antipsychotics ).
- Enzyme inhibition studies (e.g., acetylcholinesterase for neurodegenerative disease applications) .
- Cellular viability assays (MTT or resazurin assays) to assess cytotoxicity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as the androgen receptor?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to receptors. For example, YM580, a structurally related piperazine carboxamide, showed potent androgen receptor antagonism (ED₅₀ = 2.2 mg/kg/day in rats) via hydrophobic interactions with the ligand-binding domain . Use software like Schrödinger Suite to analyze binding energies and conformational stability .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Validate findings using orthogonal methods:
- Compare in vitro (e.g., HEK293 cells transfected with target receptors) and ex vivo (e.g., rat ventral prostate weight reduction ) results.
- Use isothermal titration calorimetry (ITC) to quantify binding affinity independently .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved through structural modification?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
- Modify the piperazine ring with methyl or phenyl groups to enhance blood-brain barrier penetration .
- Conduct in vitro microsomal assays (human/rat liver microsomes) to identify metabolic hotspots .
Critical Analysis of Contradictory Evidence
- Synthetic Routes : While and emphasize nucleophilic substitution, highlights reductive amination. Researchers must optimize based on substituent reactivity (e.g., electron-deficient pyrimidines favor SNAr ).
- Biological Targets : Piperazine derivatives in show anticonvulsant activity, whereas focuses on androgen antagonism. Context-specific assay design (e.g., receptor isoform selectivity) is crucial .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
